molecular formula C13H13N5 B15214251 3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-30-4

3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B15214251
CAS No.: 787591-30-4
M. Wt: 239.28 g/mol
InChI Key: PJJPHOBJVMWIQD-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a small-molecule compound featuring an imidazo[1,2-a]pyrazine core substituted at position 3 with a 4-aminophenyl group and at position 8 with an N-methylamine moiety. The 4-aminophenyl group may facilitate hydrogen bonding with target proteins, while the N-methylamine substituent modulates solubility and pharmacokinetic properties .

Properties

CAS No.

787591-30-4

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

3-(4-aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H13N5/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-2-4-10(14)5-3-9/h2-8H,14H2,1H3,(H,15,16)

InChI Key

PJJPHOBJVMWIQD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell division and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrazine Derivatives

Compound Name Substituents (Positions) Target/Activity Key Findings References
3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine 3: 4-aminophenyl; 8: N-methylamine Hypothesized kinase inhibitor Structural analog of PTK6 inhibitors; 4-aminophenyl may enhance target binding
TH6342 6: 2-chlorophenyl; 8: N-(pyridin-2-ylethyl) SAMHD1 dNTPase IC50 = 1.2 µM; synthesized via Suzuki coupling
TH7528 6: thiophen-2-yl; 8: N-(pyridin-2-ylethyl) SAMHD1 dNTPase IC50 = 0.8 µM; improved potency over TH6342
L5 (In silico study) 3: 4-methylphenyl; 8: N-(cyclopropylmethyl) Threonine tyrosine kinase (TTK) High docking score (-9.8 kcal/mol); predicted to inhibit TTK
6-(1H-indazol-6-yl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine 6: 1H-indazol-6-yl; 8: N-(3,4-dimethoxyphenyl) Undisclosed Structural complexity for enhanced selectivity; CAS: 1229206-47-6
N-methylimidazo[1,2-a]pyrazin-8-amine 8: N-methylamine Safety CAS 117718-89-5; industrial use with no acute toxicity reported

Substituent Effects on Pharmacological Activity

  • Position 3 Modifications: The 4-aminophenyl group in the target compound is analogous to chalcone derivatives (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one), which exhibit 50% inhibition of PfFd-PfFNR via electrostatic interactions . This suggests the 4-aminophenyl moiety in the target compound may enhance target binding through similar mechanisms. In contrast, 4-methylphenyl (L5) or 2-naphthyl substituents (e.g., 4-methyl-N-[4-[3-(2-naphthyl)imidazo[1,2-a]pyrazine-8-yl]aminophenyl]benzenesulfonamide) are associated with kinase inhibition but may reduce solubility .
  • Position 6 Modifications :

    • Bromo (TH6342), thiophen-2-yl (TH7528), or 1H-indazol-6-yl groups at position 6 influence potency and selectivity. TH7528’s thiophene group improves SAMHD1 inhibition (IC50 = 0.8 µM vs. 1.2 µM for TH6342) .
  • Position 8 Modifications :

    • The N-methylamine group in the target compound simplifies the structure compared to bulkier substituents like N-(pyridin-2-ylethyl) (TH6342/TH7528) or N-(cyclopropylmethyl) (L5). This may improve metabolic stability but reduce affinity for certain targets .

Biological Activity

3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, particularly in cancer treatment.

  • Molecular Formula : C12_{12}H12_{12}N4_{4}
  • Molecular Weight : 228.25 g/mol
  • CAS Number : 787590-74-3

Structure

The compound features an imidazo[1,2-a]pyrazine core substituted with a 4-aminophenyl group and a methyl group at the nitrogen position. This structure is believed to contribute to its biological activity.

Research indicates that compounds with imidazo[1,2-a]pyrazine structures often exhibit inhibitory effects on various kinases, which are critical in cancer cell proliferation and survival. Specifically, 3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has been studied for its potential as an inhibitor of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML) therapy.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can effectively inhibit FLT3 activity. For instance, a related compound showed an IC50_{50} value of 256 nM against FLT3 and demonstrated significant antitumor activity against AML cell lines harboring FLT3 mutations .

Case Study 1: FLT3 Inhibition in AML

A study evaluated the efficacy of a related imidazo[1,2-a]pyrazine compound in AML models. The results indicated that the compound induced apoptosis and inhibited cell proliferation in FLT3-ITD mutant cells. The mechanism was linked to the disruption of FLT3 signaling pathways .

Case Study 2: Structural Optimization

Research focused on optimizing the structural components of imidazo[1,2-a]pyrazines to enhance their potency against FLT3. Modifications at the 8-position and variations in the phenyl substituents were explored to improve binding affinity and selectivity .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTarget KinaseIC50_{50} (nM)Cell Line TestedEffect
Compound AFLT3256MOLM-13 (FLT3-ITD)Induced apoptosis
Compound BFLT3325MV4-11 (FLT3-ITD)Inhibited growth
Compound CFLT3>1000HL-60 (FLT3-independent)No effect

Table 2: Structural Characteristics of Imidazo[1,2-a]pyrazines

PropertyValue
Molecular Weight228.25 g/mol
LogP2.698
Polar Surface Area56.21 Ų

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